![molecular formula C8H17NO3 B1437019 Methyl 3-[(3-methoxypropyl)amino]propanoate CAS No. 51935-32-1](/img/structure/B1437019.png)
Methyl 3-[(3-methoxypropyl)amino]propanoate
Übersicht
Beschreibung
Methyl 3-[(3-methoxypropyl)amino]propanoate , also known by its chemical formula C8H17NO3 , is a compound used primarily in proteomics research. It falls under the category of biochemicals and has a molecular weight of 175.23 g/mol . The compound’s structure consists of a propanoate group (CH3CH2COO-) attached to an amino group (NH2) via a methoxypropyl linker.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Metabolism
- Metabolic Studies and Synthetic Chemistry : Research has shown the asymmetric synthesis and determination of absolute configurations of benzylic hydroxylation metabolites of certain drugs. This knowledge facilitates the study of polymorphically controlled metabolic processes, contributing to the understanding of drug metabolism and the development of more efficient synthetic routes for pharmaceutical compounds (Shetty & Nelson, 1988).
Catalysis
- Catalytic Amination : The amination of alcohols, such as 1-methoxy-2-propanol, over silica-supported nickel catalysts has been explored, highlighting the potential of these catalysts for producing amines with high selectivity. This research can guide the design of more efficient catalysts for the production of various chemicals, including those structurally related to Methyl 3-[(3-methoxypropyl)amino]propanoate (Bassili & Baiker, 1990).
Pharmaceutical Applications
- Drug Synthesis and Biocatalysis : Studies have provided insights into the efficient synthesis of pharmaceutical intermediates, such as (S)-Esmolol, using hydrolytic kinetic resolution. This demonstrates the role of synthetic and biocatalytic methodologies in producing enantiomerically pure compounds, which is crucial for the development of active pharmaceutical ingredients (Narsaiah & Kumar, 2011).
Material Science
- Light Stabilizers : The synthesis of dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, a polymerized hindered amine light stabilizer, showcases the application of Methyl 3-[(3-methoxypropyl)amino]propanoate derivatives in materials science. This compound is designed to enhance the durability and lifespan of materials exposed to UV light, indicating its importance in the development of advanced materials (Deng, 2008).
Environmental Science
- Atmospheric Chemistry : The interactions of similar compounds with atmospheric components, such as OH radicals and Cl atoms, have been studied to understand their atmospheric implications. This research is critical for assessing the environmental impact of volatile organic compounds and designing strategies to mitigate their effects on air quality (Barrera et al., 2019).
Eigenschaften
IUPAC Name |
methyl 3-(3-methoxypropylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-11-7-3-5-9-6-4-8(10)12-2/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUYZGMJXVRTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-methoxypropyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)
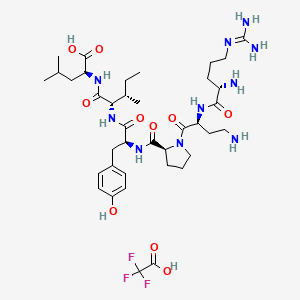
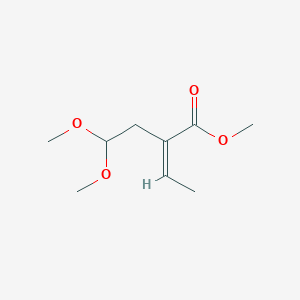
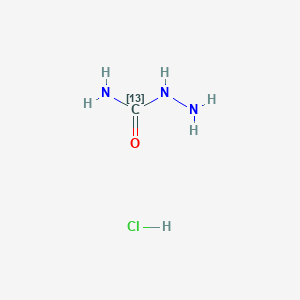


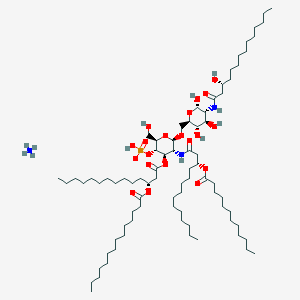

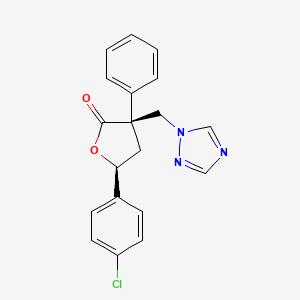
![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)
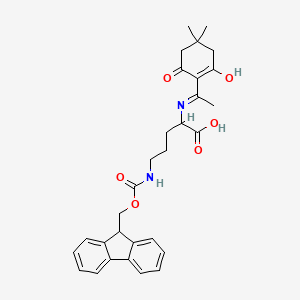
![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)